molecular formula C9H8BNO3 B6325123 [3-(1,3-Oxazol-2-yl)phenyl]boronic acid CAS No. 1283174-33-3

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

Cat. No.: B6325123
CAS No.: 1283174-33-3
M. Wt: 188.98 g/mol
InChI Key: YRNHJSNFMUNWOC-UHFFFAOYSA-N
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Description

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Phenols and quinones.

    Reduction: Borane or boronate esters.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing various organic frameworks .

Synthesis of Oxazole Derivatives
Recent studies have highlighted its role in synthesizing oxazole derivatives through various catalytic methods. For instance, it has been used effectively in the synthesis of biphenyl substituted oxazoles, showcasing its utility as a catalyst in reactions involving phenyl boronic acids .

Biological Applications

Enzyme Inhibition
The compound is noted for its potential as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in targeting enzyme active sites. This property is particularly useful in designing inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications .

Molecular Recognition and Sensing
In the realm of analytical chemistry, this compound has been explored for its molecular recognition capabilities. Its ability to interact selectively with certain biomolecules makes it suitable for developing sensors that can detect biological analytes, enhancing diagnostic methodologies .

Material Science

Advanced Materials Development
This compound has also found applications in material science, particularly in creating smart materials that respond to environmental stimuli. Its unique chemical properties allow it to be incorporated into polymers and other materials that can change their behavior based on external factors like pH or temperature .

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a scaffold for developing new anti-cancer agents. The compound was modified to enhance its binding affinity to specific targets involved in cancer cell proliferation. The results demonstrated promising activity against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Case Study 2: Sensor Technology

Research focused on developing a sensor utilizing this compound for detecting glucose levels. The sensor leverages the compound's ability to form complexes with glucose, leading to measurable changes in electrical conductivity. This application highlights the compound's relevance in medical diagnostics and monitoring .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Chemical SynthesisBuilding block for pharmaceuticals and agrochemicals
Biological ResearchEnzyme inhibitors and molecular recognition
Material ScienceDevelopment of smart materials
Pharmaceutical DevelopmentAnti-cancer agent development
Sensor TechnologyGlucose detection sensors

Mechanism of Action

The mechanism by which [3-(1,3-Oxazol-2-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity . This interaction can inhibit enzymes by blocking their active sites or altering their conformation. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity and applications.

    [4-(1,3-Oxazol-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern, which can affect its reactivity and binding properties.

    [3-(1,3-Thiazol-2-yl)phenyl]boronic acid: Contains a thiazole ring instead of an oxazole ring, leading to different electronic and steric properties.

Uniqueness: [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile tool in synthetic and medicinal chemistry.

Biological Activity

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including antiproliferative effects, antimicrobial properties, and other pharmacological applications.

Chemical Structure and Synthesis

The compound features a boronic acid functional group attached to a phenyl ring that is substituted with an oxazole moiety. The synthesis methods for oxazole derivatives, including this compound, often involve Suzuki-Miyaura coupling techniques, which are well-documented in the literature .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of phenylboronic acid derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various cancer cell lines.

Case Study: Cancer Cell Lines

A study evaluated the antiproliferative potential of several boronic acid derivatives using the sulforhodamine B (SRB) assay. The results demonstrated that certain derivatives, including those related to this compound, induced cell cycle arrest and apoptosis in ovarian cancer cells (A2780 cell line). The mechanism involved caspase-3 activation and significant accumulation of p21 protein .

CompoundIC50 (µM)Mechanism of Action
3-(1,3-Oxazol-2-yl)phenylboronic acid5.0Induces G2/M phase arrest
2-Fluoro-6-formylphenylboronic acid2.5Caspase-3 activation

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains.

Antibacterial Activity Assessment

In vitro assays demonstrated that certain oxazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 14 µg/mL against Pseudomonas aeruginosa and other pathogens. The mechanism appears to involve alterations to bacterial cell surfaces rather than direct bactericidal action .

Bacterial StrainMIC (µg/mL)MBIC (µg/mL)Remarks
Pseudomonas aeruginosa1414Effective against biofilm formation
Escherichia coli28.156.2Moderate activity observed

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxazole derivatives have been noted for various other biological activities:

  • Anti-inflammatory : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines.
  • Antioxidant : Certain derivatives demonstrate significant free radical scavenging abilities.

Properties

IUPAC Name

[3-(1,3-oxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHJSNFMUNWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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